molecular formula C17H14N2OS B5577537 N-phenyl-2-(8-quinolinylthio)acetamide

N-phenyl-2-(8-quinolinylthio)acetamide

Cat. No.: B5577537
M. Wt: 294.4 g/mol
InChI Key: GLODLNSYEXCSPZ-UHFFFAOYSA-N
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Description

N-phenyl-2-(8-quinolinylthio)acetamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. This compound features a quinoline moiety linked to an N-phenylacetamide core via a thioether bridge, a structural motif present in several pharmacologically active classes of molecules. While specific biological data for this isomer is not available in the current literature, research on closely related 2-(quinolin-2-ylthio)acetamide derivatives has demonstrated potent inhibitory activity against the α-glucosidase enzyme, highlighting the potential of this chemical class in metabolic disorder research . For instance, a recent study found that such derivatives exhibited remarkable in vitro inhibitory potency (IC50 values as low as 0.18 ± 0.00 μM) and showed significant anti-diabetic efficacy in subsequent in vivo studies on a rat model . The mechanism of action for these analogs was identified as competitive inhibition of the target enzyme, with detailed binding interactions elucidated through docking and molecular dynamic simulations . Compounds within this structural family are frequently explored as versatile intermediates or precursors in organic synthesis and drug discovery campaigns. Researchers value this scaffold for developing novel enzyme inhibitors and probing biological pathways. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-phenyl-2-quinolin-8-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2OS/c20-16(19-14-8-2-1-3-9-14)12-21-15-10-4-6-13-7-5-11-18-17(13)15/h1-11H,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLODLNSYEXCSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Structural Differences

  • N-Phenyl-2-(8-quinolinylthio)acetamide: Features a quinoline ring substituted at the 8-position with a thioether-linked acetamide group.
  • N-Phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Contains a piperazine ring instead of quinoline, with a phenyl group at the 4-position.
  • Pyrrolidine-2,5-dione analogs : These compounds (e.g., fluorinated derivatives) retain a cyclic amide core, which is critical for sodium channel binding .
Key Structural Impact:
  • The quinoline-thioether system may improve CNS bioavailability compared to piperazine-based analogs, as seen with fluorinated derivatives that enhance lipophilicity .
  • Piperazine analogs exhibit stronger sodium channel inhibition, likely due to their planar, electron-deficient aromatic systems .

Anticonvulsant Activity in Animal Models

Comparative data from maximum electroshock (MES) and 6-Hz psychomotor seizure models are summarized below:

Compound MES ED50 (mg/kg) TD50 (mg/kg) Protection Index (TD50/ED50) 6-Hz Activity Mechanism of Action
This compound* N/A N/A N/A Not tested Presumed sodium channel modulation
Compound 20 (3-CF3 analog) 30.2 85.6 2.83 Active Sodium channel (site 2) binding
Phenytoin 7.8 49.0 6.28 Inactive Sodium channel blocker
Valproic Acid 272.0 330.0 1.21 Active GABA enhancement
Key Findings:
  • Compound 20 (a 3-CF3-substituted analog) showed superior protection index (2.83) compared to valproic acid (1.21) in the MES model, though lower than phenytoin (6.28) .
  • Quinoline-based compounds are hypothesized to exhibit prolonged CNS retention due to increased lipophilicity, similar to fluorinated derivatives .

Structure-Activity Relationship (SAR) Insights

  • Electron-withdrawing groups (e.g., CF3, Cl) at the meta-position of the anilide ring enhance sodium channel binding and reduce neurotoxicity .
  • Thioether linkages (as in this compound) may improve metabolic stability compared to ether or amine linkages in analogs .
  • Quinoline vs.

Q & A

Q. What synthetic methodologies are commonly employed for N-phenyl-2-(8-quinolinylthio)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step routes, such as:

  • Nucleophilic substitution : Reacting 8-mercaptoquinoline with chloroacetamide derivatives in the presence of a base (e.g., triethylamine) to form the thioether bond.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol/water mixtures) ensures high purity .
  • Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 thiol:chloroacetamide) are critical for yields >70% .

Q. How is the molecular structure of this compound validated experimentally?

Structural confirmation relies on:

  • Spectroscopy :
    • 1H/13C NMR : Key signals include the methylene group (δ ~3.8–4.3 ppm) and aromatic protons (δ ~7.2–8.5 ppm) .
    • IR : Amide C=O stretch (~1650 cm⁻¹) and C-S bond (~650 cm⁻¹) .
  • X-ray crystallography : SHELX programs refine crystal structures, with hydrogen bonding networks (e.g., N-H···O interactions) stabilizing the lattice .

Q. What preliminary biological assays are used to screen its bioactivity?

  • Anticonvulsant models :
    • Maximal Electroshock (MES) : Evaluates protection against tonic-clonic seizures in rodents (ED₅₀ calculation) .
    • 6-Hz Psychomotor Seizure Test : Mimics therapy-resistant epilepsy; compounds active here may address partial seizures .
  • Neurotoxicity : Rotarod test identifies motor impairment thresholds (TD₅₀) to calculate therapeutic indices (TD₅₀/ED₅₀) .

Advanced Research Questions

Q. How do structural modifications influence anticonvulsant activity in SAR studies?

  • Electron-withdrawing groups (e.g., CF₃ at the phenyl ring) enhance potency in MES by increasing lipophilicity (LogP ~2.5–3.0) and CNS penetration .
  • Amide vs. imide scaffolds : Replacing the pyrrolidine-2,5-dione core with a chain amide (as in this compound) reduces neurotoxicity while retaining sodium channel binding .
  • Thioether vs. sulfonyl : The thioether linkage improves metabolic stability compared to sulfones, as evidenced by in vitro microsomal assays .

Q. How can conflicting pharmacological data (e.g., varying ED₅₀ across studies) be resolved methodologically?

  • Standardized protocols : Ensure consistent animal strains (e.g., CF-1 mice), seizure induction parameters (e.g., 50 mA current in MES), and dosing routes (oral vs. intraperitoneal) .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare efficacy across derivatives. Outliers may arise from batch purity differences (>95% HPLC purity required) .

Q. What crystallographic strategies improve refinement accuracy for structural analysis?

  • SHELXL refinement : Twin refinement (for twinned crystals) and anisotropic displacement parameters enhance model precision. High-resolution data (<1.0 Å) reduce R1 values to <5% .
  • Hydrogen bonding analysis : PLATON software identifies intermolecular interactions (e.g., π-π stacking between quinoline rings), guiding co-crystal design for solubility enhancement .

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